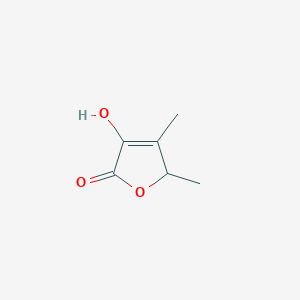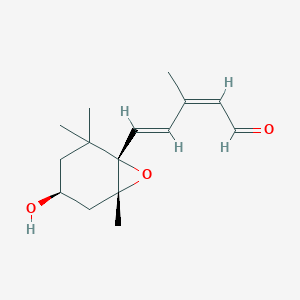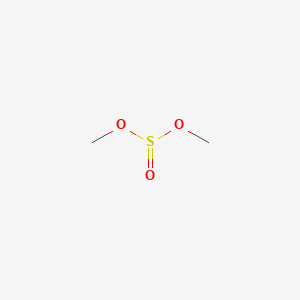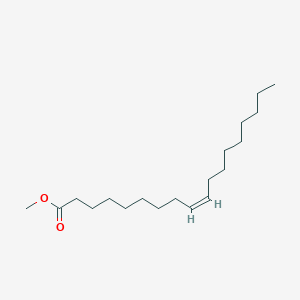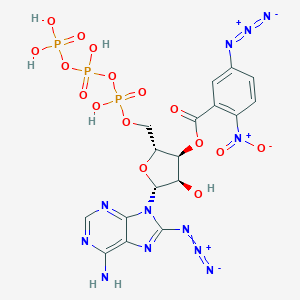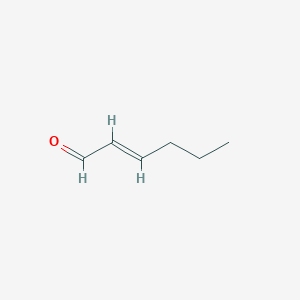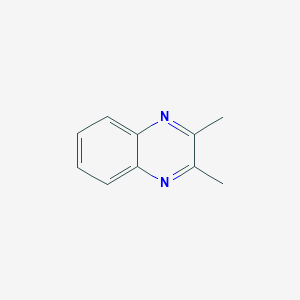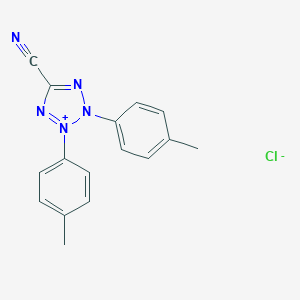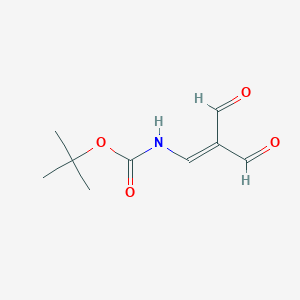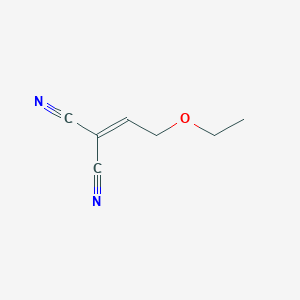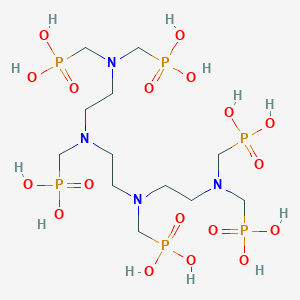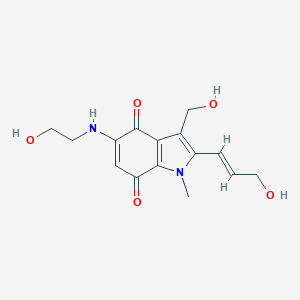
EO 5A (metalobite)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EO 5A (metalobite) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a metal-organic framework (MOF) that is synthesized using a specific method, which involves the reaction of metal ions with organic ligands.
Wissenschaftliche Forschungsanwendungen
EO 5A has been extensively studied for its potential applications in various fields, including gas storage and separation, catalysis, drug delivery, and sensing. In gas storage and separation, EO 5A has shown promising results for the selective adsorption of carbon dioxide, methane, and hydrogen. In catalysis, EO 5A has been used as a heterogeneous catalyst for various reactions, including oxidation and reduction reactions. In drug delivery, EO 5A has been explored for its ability to encapsulate and release drugs in a controlled manner. In sensing, EO 5A has been used as a fluorescent probe for the detection of metal ions and organic molecules.
Wirkmechanismus
The mechanism of action of EO 5A is based on its unique structure and properties. The porous structure of EO 5A allows for the selective adsorption and desorption of molecules, while the metal ions in the structure can act as catalytic centers for various reactions. The organic ligands in EO 5A can also interact with biological molecules, leading to potential applications in drug delivery and sensing.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of EO 5A have been studied in vitro and in vivo. In vitro studies have shown that EO 5A is non-toxic to various cell lines and can be used as a drug delivery vehicle. In vivo studies have shown that EO 5A can be used for the targeted delivery of drugs to specific organs and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of EO 5A for lab experiments include its high surface area, tunable pore size, and potential applications in various fields. The limitations of EO 5A include its sensitivity to moisture and its potential toxicity to living organisms.
Zukünftige Richtungen
There are several future directions for the research and development of EO 5A. These include the exploration of its potential applications in energy storage, environmental remediation, and biomedicine. The development of new synthesis methods and the optimization of existing methods can also lead to the production of EO 5A with enhanced properties and performance. Finally, the investigation of the toxicity and biocompatibility of EO 5A is essential for its safe and effective use in various applications.
Conclusion:
In conclusion, EO 5A is a promising metal-organic framework that has potential applications in various fields. Its unique structure and properties make it a versatile material for gas storage and separation, catalysis, drug delivery, and sensing. The development of new synthesis methods and the optimization of existing methods can lead to the production of EO 5A with enhanced properties and performance. Further research is needed to explore its potential applications and ensure its safety and effectiveness.
Synthesemethoden
EO 5A is synthesized using a solvothermal method, which involves the reaction of metal ions with organic ligands in a solvent under high temperature and pressure conditions. The metal ions used in the synthesis of EO 5A include zinc, copper, and cobalt, while the organic ligands used include 5-aminoterephthalic acid and 2,6-naphthalenedicarboxylic acid. The resulting product is a porous MOF with a high surface area and tunable pore size.
Eigenschaften
CAS-Nummer |
131610-90-7 |
|---|---|
Produktname |
EO 5A (metalobite) |
Molekularformel |
C15H18N2O5 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |
InChI |
InChI=1S/C15H18N2O5/c1-17-11(3-2-5-18)9(8-20)13-14(17)12(21)7-10(15(13)22)16-4-6-19/h2-3,7,16,18-20H,4-6,8H2,1H3/b3-2+ |
InChI-Schlüssel |
CARMVIUSEAHWMX-NSCUHMNNSA-N |
Isomerische SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)/C=C/CO |
SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO |
Kanonische SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO |
Synonyme |
3-hydroxymethyl-5-beta-hydroxyethylamino-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol EO 5A EO-5A EO5A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



